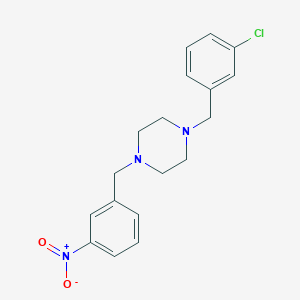![molecular formula C12H14N2O2 B5814661 3'-hydroxy-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5814661.png)
3'-hydroxy-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3'-hydroxy-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one, also known as spirocyclic quinazolinone, is a heterocyclic organic compound. It has a spirocyclic structure that makes it unique and interesting for scientific research. This compound has been synthesized through various methods and has shown promising results in scientific research applications.
作用機序
The mechanism of action of 3'-hydroxy-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one quinazolinone is not fully understood. However, it has been proposed that it inhibits the activity of enzymes and receptors involved in cancer growth, inflammation, and bacterial growth. It has also been proposed that it regulates the levels of neurotransmitters in the brain, which may be beneficial for the treatment of neurological disorders.
Biochemical and Physiological Effects:
Spirocyclic quinazolinone has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as tyrosine kinase, which is involved in cancer growth. It has also been found to inhibit the activity of receptors such as TNF-α, which is involved in inflammation. Spirocyclic quinazolinone has been found to regulate the levels of neurotransmitters such as dopamine and serotonin, which are involved in neurological disorders.
実験室実験の利点と制限
The advantages of 3'-hydroxy-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one quinazolinone for lab experiments are that it is easy to synthesize, has high purity, and has shown promising results in scientific research applications. The limitations of this compound quinazolinone for lab experiments are that its mechanism of action is not fully understood, and it may have off-target effects that need to be further investigated.
将来の方向性
There are many future directions for 3'-hydroxy-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one quinazolinone. One direction is to study its potential as a drug candidate for the treatment of cancer, inflammation, and bacterial infections. Another direction is to study its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further investigation is needed to understand its mechanism of action and to determine its off-target effects. Additionally, more studies are needed to determine the optimal dosage and administration for this compound quinazolinone.
合成法
Spirocyclic quinazolinone can be synthesized through various methods such as the Pictet-Spengler reaction, the Ugi reaction, and the Biginelli reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Ugi reaction involves the reaction of an isocyanide, an aldehyde or ketone, an amine, and a carboxylic acid in the presence of a catalyst. The Biginelli reaction involves the reaction of an aldehyde, a β-ketoester, and a urea in the presence of an acid catalyst. These methods have been used to synthesize 3'-hydroxy-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one quinazolinone with high yields and purity.
科学的研究の応用
Spirocyclic quinazolinone has shown promising results in scientific research applications. It has been studied for its anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Spirocyclic quinazolinone has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to have antibacterial activity against Gram-positive bacteria.
特性
IUPAC Name |
3-hydroxyspiro[1H-quinazoline-2,1'-cyclopentane]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-11-9-5-1-2-6-10(9)13-12(14(11)16)7-3-4-8-12/h1-2,5-6,13,16H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDYXYFVZSCWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC3=CC=CC=C3C(=O)N2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5814578.png)
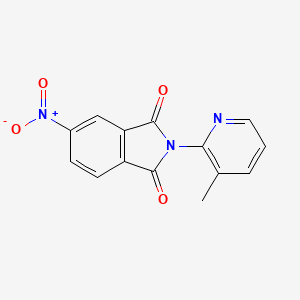
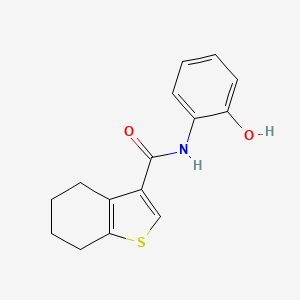
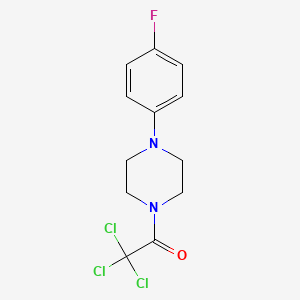
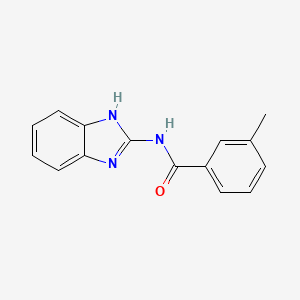
![methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5814613.png)
![1-[3-(5-methyl-2-furyl)acryloyl]indoline](/img/structure/B5814620.png)
![N-cyclopropyl-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5814639.png)
![2-{[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5814641.png)
![ethyl 6-chloro-2-methyl-4-(4-morpholinylacetyl)-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B5814647.png)
![methyl {4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]phenyl}acetate](/img/structure/B5814655.png)
![N-(3-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5814675.png)
![2,2,2-trichloro-N-[2-(3-chlorophenyl)ethyl]acetamide](/img/structure/B5814683.png)
